molecular formula C23H22BNO B130677 (3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 145238-45-5

(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No. B130677
M. Wt: 339.2 g/mol
InChI Key: GXAMQZFEKIDKAP-JOCHJYFZSA-N
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Description

The compound is a type of oxazaborole, which is a class of organic compounds containing a boron atom . Oxazaboroles are known for their use in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of oxazaboroles generally consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one boron atom . The specific structure of “(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole” would likely include additional phenyl groups attached to the ring .


Chemical Reactions Analysis

Oxazaboroles are known to participate in a variety of chemical reactions. They can act as Lewis acids, coordinating to electron-rich atoms, and they can also participate in carbon-carbon bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazaboroles can vary widely depending on their specific structure . They are generally stable compounds, but their stability can be influenced by the presence of other functional groups .

Safety And Hazards

The safety and hazards associated with oxazaboroles would depend on their specific structure and the conditions under which they are handled . It’s always important to refer to the relevant safety data sheets when working with these compounds .

Future Directions

Oxazaboroles are a topic of ongoing research in both organic synthesis and medicinal chemistry . Future research will likely continue to explore new synthetic methods, new reactions, and new applications of these compounds .

properties

IUPAC Name

(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMQZFEKIDKAP-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

CAS RN

145238-45-5
Record name (R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole
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